![molecular formula C11H14O3S B13874905 Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is an organic compound that features a phenyl ring substituted with a hydroxyethylsulfanyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with a methylsulfanyl group instead of a hydroxyethylsulfanyl group.
Methyl 2-[4-(ethylsulfanyl)phenyl]acetate: Similar structure but with an ethylsulfanyl group instead of a hydroxyethylsulfanyl group.
Methyl 2-[4-(2-hydroxyethyl)phenyl]acetate: Similar structure but with a hydroxyethyl group instead of a hydroxyethylsulfanyl group.
Uniqueness
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is unique due to the presence of the hydroxyethylsulfanyl group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s solubility, reactivity, and binding interactions, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3S/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3 |
Clave InChI |
VHFZLKKZVYLXHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
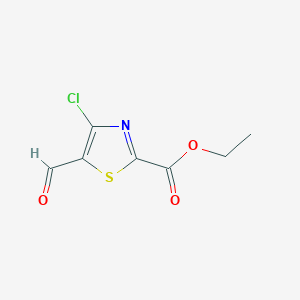


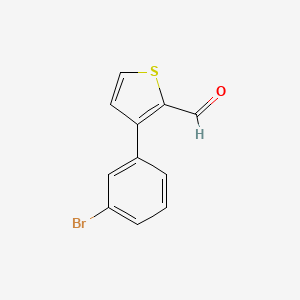
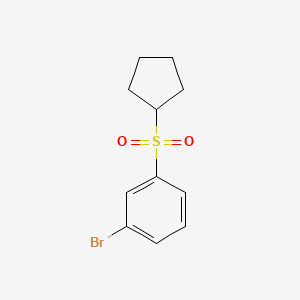
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
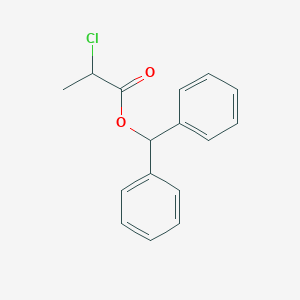
![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)

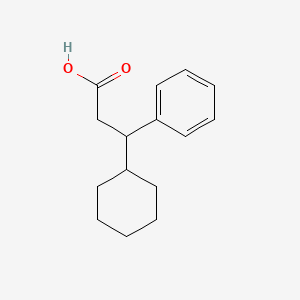
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
